molecular formula C5H16Cl2N2 B2707397 Pentane-1,4-diamine dihydrochloride CAS No. 89789-67-3

Pentane-1,4-diamine dihydrochloride

Cat. No.: B2707397
CAS No.: 89789-67-3
M. Wt: 175.1
InChI Key: FXGMTJLUASICTL-UHFFFAOYSA-N
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Description

Pentane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C5H14N22HClThis compound is typically found in a white crystalline powder form and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-1,4-diamine dihydrochloride can be synthesized through the reaction of pentane-1,4-diamine with hydrochloric acid. The reaction typically involves dissolving pentane-1,4-diamine in a mixture of concentrated hydrochloric acid and water, followed by the addition of stannous chloride to purify the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentane-1,4-diamine dihydrochloride is unique due to its specific structure and reactivity. Its ability to form stable dihydrochloride salts makes it particularly useful in various chemical and biological applications. Additionally, its specific interactions with molecular targets, such as carbonic anhydrase, highlight its potential in medicinal chemistry .

Biological Activity

Pentane-1,4-diamine dihydrochloride (also known as 1,4-diaminopentane dihydrochloride) is a chemical compound with the molecular formula C5_5H14_{14}N2_2·2HCl. It is primarily recognized for its role in biological systems, particularly in the biosynthesis of polyamines such as cadaverine. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and comparative analyses.

Overview of Biological Activity

This compound is involved in several biological processes:

  • Biosynthesis of Cadaverine : This compound serves as a precursor in the biosynthesis of cadaverine, a polyamine that plays a crucial role in cell growth and differentiation .
  • Cellular Effects : It influences various cellular functions including cell division, growth regulation, and senescence processes in plants. Specifically, it has been shown to enhance fruit development and yield.
  • Enzyme Interactions : this compound can interact with enzymes and proteins, potentially altering their activity and influencing metabolic pathways .

The biological activity of this compound can be attributed to its biochemical properties:

  • Molecular Mechanism : At the molecular level, this compound can bind to biomolecules and modulate enzyme activity. It may also affect gene expression through various signaling pathways.
  • Environmental Stability : The compound exhibits stability at room temperature, which is beneficial for laboratory and industrial applications.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundStructureBiological Activity
This compoundC5_5H14_{14}N2_2·2HClPrecursor for cadaverine; promotes cell growth
Putrescine (Butane-1,4-diamine)C4_4H12_{12}N2_2Involved in cellular functions; less potent than cadaverine
Cadaverine (Pentane-1,5-diamine)C5_5H14_{14}N2_2Similar functions but with different chain length

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antifungal Activity : Research indicates that analogues of diamines like pentane-1,4-diamine exhibit antifungal properties. A study synthesized various putrescine analogues for testing against plant-pathogenic fungi, revealing that specific derivatives showed selective toxicity towards fungi while being non-toxic to plants .
  • Polyamine Pathways : The role of polyamines in plant biology has been extensively studied. Inhibition of specific pathways related to putrescine biosynthesis has been shown to selectively target fungal pathogens without harming plant systems .
  • Metabolic Pathways : The interaction of this compound with enzymes such as human diamine oxidase has been documented. This interaction suggests potential therapeutic applications in modulating polyamine levels within biological systems .

Properties

IUPAC Name

pentane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-5(7)3-2-4-6;;/h5H,2-4,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGMTJLUASICTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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